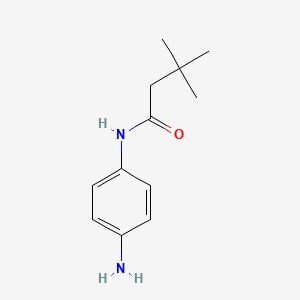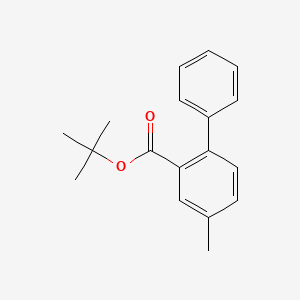
tert-Butyl 4-Methyl-2-biphenylcarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-Methyl-2-biphenylcarboxylate is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol. It is a biphenyl derivative commonly used as a building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 4-Methyl-2-biphenylcarboxylate can be synthesized by reacting 4’-methyl-2-biphenylcarboxylic acid with isobutene in the presence of an acid catalyst . This reaction typically occurs under mild conditions, making it industrially advantageous .
Industrial Production Methods: The industrial production of this compound involves the same reaction as the laboratory synthesis but on a larger scale. The process permits high-quality production with a high yield under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-Methyl-2-biphenylcarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-Methyl-2-biphenylcarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the preparation of angiotensin II receptor antagonists, which are used to treat hypertension.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-Methyl-2-biphenylcarboxylate involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts on angiotensin II receptors, blocking their activity and thereby reducing blood pressure . The molecular pathways involved include the inhibition of the renin-angiotensin system, which plays a crucial role in blood pressure regulation.
Comparaison Avec Des Composés Similaires
tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate: A biphenyl derivative used in the preparation of angiotensin II receptor antagonists.
2-tert-Butyl-4-methylphenol: Another biphenyl derivative with different functional groups.
Uniqueness: tert-Butyl 4-Methyl-2-biphenylcarboxylate is unique due to its specific structure, which allows it to be used as a versatile building block in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active compounds make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C18H20O2 |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
tert-butyl 5-methyl-2-phenylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-13-10-11-15(14-8-6-5-7-9-14)16(12-13)17(19)20-18(2,3)4/h5-12H,1-4H3 |
Clé InChI |
DGMCNUDMUQZHCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


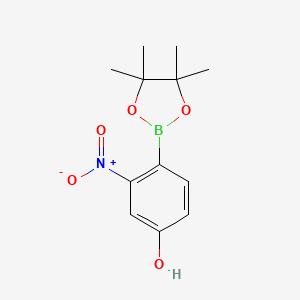
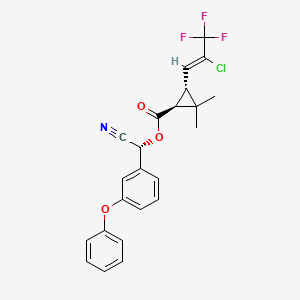
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
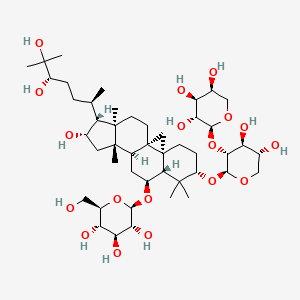
![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)

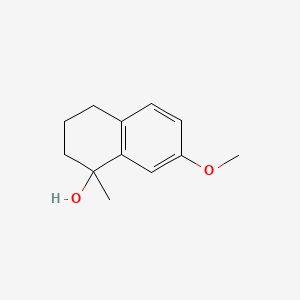

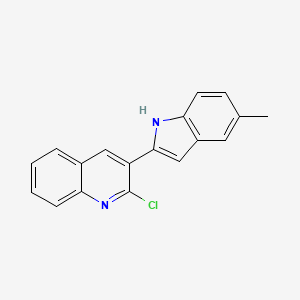
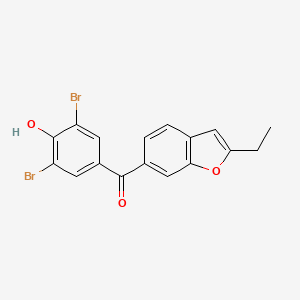
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)

